2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, an amide group, and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene ring and subsequent functionalization. One common method involves the acylation of a benzothiophene derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid
- N-(2-isoquinolin-4-ylphenyl)-2,2-dimethylpropanamide
Uniqueness
2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the benzothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
544692-45-7 |
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Molecular Formula |
C16H24N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H24N2O2S/c1-5-9-6-7-10-11(8-9)21-14(12(10)13(17)19)18-15(20)16(2,3)4/h9H,5-8H2,1-4H3,(H2,17,19)(H,18,20) |
InChI Key |
HZGDXAJGKYUGOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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